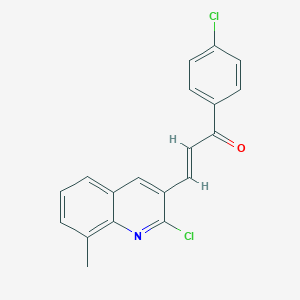

3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one

Description

3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one (CAS: 497099-03-3) is a chalcone derivative featuring a quinoline core substituted with chlorine and methyl groups at positions 2 and 8, respectively, and a 4-chlorophenyl group at the propenone terminus. This compound is synthesized via base-catalyzed Claisen-Schmidt condensation, a standard method for chalcone formation . It serves as a high-purity intermediate in pharmaceutical research, particularly in developing bioactive molecules targeting infectious diseases and cancer .

Chalcones, characterized by their α,β-unsaturated ketone system, are known for diverse biological activities.

Properties

IUPAC Name |

(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO/c1-12-3-2-4-14-11-15(19(21)22-18(12)14)7-10-17(23)13-5-8-16(20)9-6-13/h2-11H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGXILGAIGAOFF-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution Reactions:

Aldol Condensation: The final step involves the aldol condensation between the substituted quinoline aldehyde and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the propenone linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Skraup synthesis and efficient purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction of the propenone double bond can yield the corresponding saturated ketone.

Substitution: The chlorine atoms on the quinoline and phenyl rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones.

Substitution: Amino or thiol-substituted derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential antimicrobial and anticancer activities.

- May serve as a lead compound for the development of new therapeutic agents.

Industry:

- Potential applications in the development of dyes and pigments due to its chromophoric properties.

- Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one is thought to be mediated through its interaction with cellular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the propenone linkage may form covalent bonds with nucleophilic sites in proteins, inhibiting their function. These interactions can lead to cell cycle arrest and apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and biological activities of analogous chalcones:

Key Observations

a) Impact of Halogen Substitution

- Chlorine vs. Bromine : The bromophenyl analog (365425-14-5) differs from the target compound only in the para-halogen on Ring B. Bromine’s larger atomic size and lower electronegativity compared to chlorine may alter binding affinity or metabolic stability .

- Electronegativity Trends: In non-piperazine chalcones, substituents with higher electronegativity (e.g., fluorine in 2j) correlate with lower IC₅₀ values (higher potency). The target’s 4-ClPh group is less electronegative than fluorine but more than methoxy, suggesting moderate activity .

b) Role of the Quinoline Moiety

- Quinoline-containing chalcones (e.g., target compound and ) exhibit enhanced bioactivity due to the nitrogen heterocycle’s ability to participate in hydrogen bonding and π-π stacking. The 2-Cl-8-Me substitution in the target may improve lipophilicity and membrane penetration compared to simpler aryl groups .

c) Substituent Position and Steric Effects

- Ortho vs. Para Substitution: Cardamonin (o,p-diOH on Ring A) shows the highest activity (IC₅₀ = 4.35 µM), emphasizing the importance of hydroxyl groups at ortho/para positions.

d) Heterocyclic Variations

- Thiophene (648429-69-0) and pyridine (24582-75-0) analogs replace the quinoline core, altering electronic properties. Thiophene’s sulfur atom may enhance interactions with metal-containing enzymes, while pyridine’s basic nitrogen could influence solubility .

Biological Activity

3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one, a synthetic organic compound, belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. The unique structural features of this compound, including a quinoline ring and a propenone moiety, suggest diverse mechanisms of action against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . Its IUPAC name is (E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one. The compound's structure allows for interactions with key biological molecules, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The proposed mechanisms include:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

- Covalent Bond Formation : The propenone linkage may form covalent bonds with nucleophilic sites in proteins, inhibiting their function.

- Cell Cycle Arrest : These interactions can lead to cell cycle arrest and apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown:

| Cell Line | Concentration (µM) | Viability (%) | GI50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 10 | <47 | - |

| MDA-MB-231 | 25 | ~30 | - |

| PC-3 | 15 | ~56 | 28 |

| MRC-5 | 15 | >82 | - |

In these studies, the viability percentage decreased significantly at higher concentrations, indicating the compound's effectiveness in inhibiting cancer cell growth. Notably, it showed a GI50 value of 28 µM against the PC-3 prostate cancer cell line, demonstrating its potential as a therapeutic agent.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Its structural characteristics suggest potential efficacy against various microbial strains. Although specific quantitative data on antimicrobial activity were not provided in the available literature, similar quinoline derivatives have shown promising results in inhibiting bacterial growth.

Case Studies

Several studies have evaluated the biological activity of quinoline derivatives similar to this compound:

- Study on Quinoline Derivatives : This research focused on the synthesis and evaluation of various quinoline derivatives for their antiproliferative activities against breast and prostate cancer cell lines. Compounds were assessed for their ability to induce apoptosis and inhibit cell proliferation.

- Hsp90 Inhibition Study : A recent study highlighted the role of heat shock protein 90 (Hsp90) as a therapeutic target in cancer treatment. Compounds similar to this compound demonstrated the ability to degrade Hsp90-dependent client proteins, further supporting their anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.